N-(2-amino-2-thioxoethyl)acetamide
Description
N-(2-Amino-2-thioxoethyl)acetamide is a sulfur-containing acetamide derivative characterized by a thioxo (C=S) group and an amino (-NH2) group attached to the ethyl backbone of the acetamide framework. The thioxo group may confer unique electronic properties, influencing reactivity, hydrogen bonding, and interactions with biological targets such as enzymes or microbial systems. This compound’s synthesis likely involves reactions between 2-amino-2-thioethylamine and acetylating agents, analogous to methods described for other acetamides (e.g., ).
Properties
CAS No. |
34329-66-3 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)acetamide |
InChI |
InChI=1S/C4H8N2OS/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |
InChI Key |
BOSZVWXMCNBHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Electronic Features
Key Observations :
- The thioxo group in this compound introduces a strong electron-withdrawing effect, comparable to chlorine substituents in and . This may influence crystal packing (e.g., intermolecular hydrogen bonds) and enzymatic interactions.
Enzyme Inhibition Potential
- MAO/ChE Inhibitors : Acetamide derivatives with aromatic or heterocyclic substituents (e.g., triazole-benzothiazole hybrids in ) exhibit potent MAO-A/B and cholinesterase inhibition (IC50: 0.028 mM for MAO-A). The thioxo group in the target compound may mimic sulfur-containing inhibitors (e.g., thiazole in ), which engage in hydrophobic and hydrogen-bond interactions with enzyme active sites.
- Anti-inflammatory Agents: Quinazolinone-linked acetamides () show moderate anti-inflammatory activity, suggesting that the amino-thioxo group could be optimized for similar applications if paired with a bioactive scaffold.
Antimicrobial and Antifungal Activity
- Gram-positive Bacteria : Acetamides with benzothiazole-sulfonyl groups (e.g., compounds 47–50 in ) demonstrate strong antimicrobial activity due to sulfonyl and heterocyclic moieties. The thioxo group may offer analogous reactivity, though its smaller size could reduce steric hindrance.
- Fungi : Nitro-substituted naphthofuran acetamides () highlight the role of electron-withdrawing groups in antifungal activity. The thioxo group’s electronegativity may similarly disrupt fungal membrane integrity.
Crystallographic and Physicochemical Properties
- Crystal Packing: Trichloroacetamides () show meta-substituents significantly altering lattice constants (e.g., 3,5-dimethylphenyl derivative has two molecules per asymmetric unit). The amino-thioxo group may induce similar asymmetry, favoring hydrogen-bonded networks over van der Waals interactions.
- Solubility: Hydroxyethyl-substituted acetamides () exhibit improved aqueous solubility due to polar groups. The amino-thioxo group’s polarity suggests comparable solubility, advantageous for drug formulation.
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